molecular formula C10H11NO4 B473064 2-[(Methoxyacetyl)amino]benzoic acid CAS No. 215102-53-7

2-[(Methoxyacetyl)amino]benzoic acid

Cat. No.: B473064
CAS No.: 215102-53-7
M. Wt: 209.2g/mol
InChI Key: GHVIQOUJOOXOIN-UHFFFAOYSA-N
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Description

2-[(Methoxyacetyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is characterized by the presence of a methoxyacetyl group attached to an amino group, which is further connected to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxyacetyl)amino]benzoic acid typically involves the reaction of methoxyacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(Methoxyacetyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Methoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Similar in structure but lacks the methoxyacetyl group.

    Methoxyacetic acid: Contains the methoxyacetyl group but lacks the benzoic acid moiety.

    N-Acetyl-2-aminobenzoic acid: Similar but with an acetyl group instead of a methoxyacetyl group.

Uniqueness

2-[(Methoxyacetyl)amino]benzoic acid is unique due to the presence of both the methoxyacetyl and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with the individual components alone.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIQOUJOOXOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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